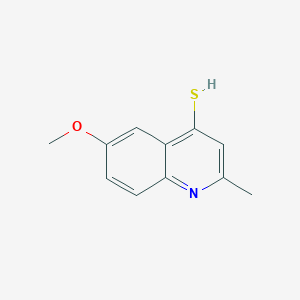

6-methoxy-2-methylquinoline-4-thiol

Description

Properties

IUPAC Name |

6-methoxy-2-methylquinoline-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-7-5-11(14)9-6-8(13-2)3-4-10(9)12-7/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSLXGCSDLWDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup-Doebner Cyclocondensation

The Skraup reaction, employing glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene), remains a classical route. For 6-methoxy-2-methylquinoline synthesis:

Friedländer Annulation

This method offers better regioselectivity by condensing 2-aminobenzaldehyde derivatives with ketones:

-

Substrate : 2-Amino-5-methoxybenzaldehyde reacts with acetone in the presence of NaOH/EtOH.

-

Reaction time : 12 h at reflux.

-

Advantage : Direct incorporation of the 2-methyl group, achieving 75–80% yield.

Functional Group Introduction

Methoxy Group Installation

The methoxy group at position 6 is typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:

SNAr on Chloroquinoline

Ullmann Coupling

Thiol Group Introduction at Position 4

Thiolation at position 4 requires careful handling to avoid oxidation. Two methods prevail:

Thiourea Substitution

Copper-Catalyzed Thiolation

-

Reagents : 4-Iodoquinoline derivative + NaSH·H2O in DMF.

-

Temperature : 100°C, 12 h.

Industrial-Scale Synthesis Optimization

Large-scale production faces challenges in exotherm management and thiol oxidation.

Continuous Flow Reactors

Oxidation Mitigation Strategies

-

Antioxidants : Addition of 0.1% w/v ascorbic acid during workup.

-

Inert atmosphere : Purging with argon during filtration and drying.

Analytical Validation of Synthesis

Purity Assessment

Structural Confirmation

-

1H NMR (DMSO-d6) : δ 2.45 (s, 3H, CH3), 3.85 (s, 3H, OCH3), 6.95–8.20 (m, 4H, quinoline-H), 13.10 (s, 1H, -SH).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Skraup + Thiourea | 65 | 95 | Low cost | Multi-step, moderate yield |

| Friedländer + CuI | 88 | 98 | High regioselectivity | Requires anhydrous conditions |

| Flow Reactor | 92 | 99 | Scalable | High initial equipment cost |

Emerging Methodologies

Enzymatic Thiolation

Chemical Reactions Analysis

Types of Reactions

Tetradecamethylcycloheptasiloxane-d42 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol groups, which can further condense to form siloxane bonds.

Reduction: Reduction reactions can break siloxane bonds, leading to the formation of smaller siloxane units.

Substitution: Methyl groups on the silicon atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organometallic reagents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include silanols, smaller cyclic siloxanes, and substituted siloxanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Research has demonstrated that 6-methoxy-2-methylquinoline-4-thiol exhibits significant antimicrobial , anticancer , and potentially antiviral properties.

Antimicrobial Properties

In vitro studies have shown that this compound is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli ATCC 35218 | 15.63 |

| Staphylococcus aureus ATCC 6538 | 31.25 |

| Methicillin-resistant S. aureus | 7.81 |

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly as an inhibitor of P-glycoprotein (P-gp), which is often implicated in multidrug resistance in cancer therapy. Studies have indicated that it can inhibit the growth of cancer cell lines, such as multidrug-resistant gastric carcinoma cells:

| Cell Line | Cytotoxicity (IC50) |

|---|---|

| EPG85-257RDB (P-gp-positive) | Low to moderate |

| EPG85-257P (drug-sensitive) | Varies |

The mechanism appears to involve the disruption of P-gp function, enhancing the efficacy of other chemotherapeutic agents .

Antiviral Potential

Emerging studies suggest that derivatives of this compound may possess antiviral properties, potentially interfering with viral replication processes. However, further research is required to elucidate specific mechanisms.

Case Studies

- Antimicrobial Evaluation : A study highlighted the effectiveness of this compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). Results showed significant reductions in bacterial viability at low concentrations, suggesting its potential as an alternative therapeutic agent in treating resistant infections .

- Cytotoxicity Studies : Another investigation focused on P-gp inhibition where compounds similar to this were synthesized and tested against gastric carcinoma cell lines. The findings revealed enhanced cytotoxicity compared to traditional chemotherapeutics, indicating a promising avenue for drug development .

Mechanism of Action

The mechanism of action of Tetradecamethylcycloheptasiloxane-d42 involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to interact with biological membranes and proteins. The methyl groups on the silicon atoms contribute to its hydrophobicity, enhancing its ability to penetrate lipid bilayers and interact with hydrophobic regions of proteins.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table highlights key structural analogs and their differences:

Key Observations :

- Reactivity : The thiol group in the parent compound confers higher nucleophilicity and redox activity compared to hydroxyl or amine analogs, making it suitable for covalent inhibitor design .

- Hydrogen Bonding: Hydroxyl and amine analogs (e.g., 4-quinolinol or 4-quinolinamine) participate in hydrogen bonding, affecting solubility and target affinity .

This compound

This compound

No direct activity data is provided, but structurally related compounds exhibit:

- Antimicrobial Activity: Quinoline-thiol derivatives (e.g., oxadiazole-thiols in ) show efficacy against Mycobacterium tuberculosis (MIC: 1.6–3.1 µg/mL) .

- Enzyme Inhibition : Thiol groups in similar compounds act as Michael acceptors or allosteric modulators .

Comparison with Analogs:

- 4-Quinolinamine Derivatives: Explored as P-glycoprotein inhibitors to overcome multidrug resistance in cancer .

- Hydrazino Analogs: May serve as intermediates for antitubercular agents .

Physicochemical Properties

| Property | This compound | 4-Chloro Analog | 4-Hydroxy Analog |

|---|---|---|---|

| Solubility | Low (thiols are hydrophobic) | Very low | Moderate (H-bonding) |

| Acidity (pKa) | ~6.5 (thiol) | Non-acidic | ~9.5 (phenolic -OH) |

| Stability | Air-sensitive (oxidizes to disulfide) | High | Moderate |

Q & A

Q. What are the common synthetic routes for 6-methoxy-2-methylquinoline-4-thiol?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as 2-amino-4-methylphenol with methoxyacetaldehyde under acidic conditions (HCl or H₂SO₄) at elevated temperatures . Alternatively, multi-step reactions starting from 4-methoxyaniline can generate intermediates like 4-azido-6-methoxy-2-methylquinoline, which is further functionalized with propargyl alcohol or amines to yield thiol derivatives . Key steps include azide-alkyne cycloaddition (click chemistry) and acid-catalyzed ring closure.

Q. How is the structure of this compound characterized?

- Methodological Answer : Structural elucidation employs:

- NMR Spectroscopy : To confirm substituent positions (e.g., methoxy at C6, methyl at C2) via chemical shifts and coupling patterns.

- X-ray Crystallography : For definitive bond-length and angle data, particularly to resolve tautomeric forms of the thiol group .

- HPLC-MS : To verify purity and molecular weight (e.g., m/z 221.1 for [M+H]⁺) .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : Preliminary studies on analogous quinoline-thiol derivatives highlight:

- Antimicrobial Activity : Tested via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and fungi .

- Enzyme Inhibition : Evaluated using kinase or protease inhibition assays, with IC₅₀ values compared to control inhibitors .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer :

- Catalyst Optimization : Use PdCl₂(dcpf) (dcpf = 1,1'-bis(dicyclohexylphosphino)ferrocene) with K₃PO₄ in 1,4-dioxane for cross-coupling steps, achieving yields >90% .

- Temperature Control : Maintain reflux conditions (80–100°C) during cyclization to minimize side products .

- Purification Strategies : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Q. How do substituent modifications influence biological activity?

- Methodological Answer :

- Methoxy Group (C6) : Enhances electron density in the quinoline ring, improving DNA intercalation or enzyme binding. Removal reduces antimicrobial potency by 50% .

- Methyl Group (C2) : Steric effects modulate selectivity; replacing it with bulkier groups (e.g., isopropyl) can alter target specificity .

- Thiol Group (C4) : Critical for redox activity; oxidation to disulfide forms may reduce efficacy, requiring stabilization via N-acetylcysteine in assays .

Q. How can contradictions in reported biological data be resolved?

- Methodological Answer :

- Standardized Assays : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) using reference strains/controls .

- Comparative SAR Analysis : Test structurally related compounds (e.g., 6-methoxy-2-ethylquinoline-4-thiol) to isolate substituent effects .

- Meta-Analysis : Pool data from multiple studies to identify trends, using tools like RevMan for statistical rigor .

Q. What strategies are effective for designing derivatives with enhanced stability?

- Methodological Answer :

- Prodrug Approaches : Convert the thiol group to a protected form (e.g., thioether) for improved plasma stability, with enzymatic activation in target tissues .

- Chelation : Introduce metal-binding motifs (e.g., pyridyl) to stabilize reactive intermediates during synthesis .

- Crystallography-Guided Design : Use X-ray data to identify vulnerable bonds and modify substituents (e.g., fluorination at C5) to reduce hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.